molecular formula C15H25N3O5S2 B2589989 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide CAS No. 897622-22-9

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide

Cat. No.: B2589989
CAS No.: 897622-22-9
M. Wt: 391.5
InChI Key: UZPCIYWMYIBXOO-UHFFFAOYSA-N
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Description

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide” is a compound with the molecular formula C15H25N3O5S2 and a molecular weight of 391.5. It has been studied for its potential therapeutic effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate has been used to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals. The methoxyphenyl group attached to the piperazine ring could potentially influence the compound’s pharmacological properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been studied for their reactivity. For example, compounds bearing the 2-MeO-Ph-piperazine moiety have been tested for their binding affinity against 5-HT1A receptor .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 391.5. Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, consisting of a fluorophore for sensitive detection and a tertiary amino function for removable derivatization after acid treatment. This reagent demonstrates the application of sulfonamide derivatives in enhancing liquid chromatography performance through sensitive detection and easy post-analysis reagent removal, showcasing potential in various analytical chemistry applications (Hsin-Lung Wu et al., 1997).

Crystal Structure and DFT Calculations

Research into the crystal structure and Density Functional Theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed insights into the reactive sites for electrophilic and nucleophilic nature of molecules. This work illustrates how sulfonamide derivatives can be instrumental in the design and synthesis of compounds with specific physical and chemical properties, aiding in the development of materials and drugs (K. Kumara et al., 2017).

Carbonic Anhydrase Inhibition for Therapeutic Applications

A series of benzenesulfonamide derivatives demonstrated potent inhibitory action against human carbonic anhydrase isoforms. These findings highlight the therapeutic potential of sulfonamide derivatives in treating conditions like epilepsy through selective inhibition of specific enzyme isoforms, contributing to the development of new pharmaceutical agents (C. B. Mishra et al., 2017).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating that these compounds can serve as effective agents against bacterial strains such as Escherichia coli. This research suggests the potential of sulfonamide derivatives in developing new antibacterial drugs, addressing the growing concern of antibiotic resistance (M. Abbasi et al., 2019).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations, when combined with various anions, form ionic liquid crystals displaying mesomorphic behavior. This research opens avenues for using sulfonamide derivatives in the design and synthesis of new materials with potential applications in electronics, photonics, and as novel solvents, demonstrating the versatile utility of sulfonamide derivatives in material science (K. Lava et al., 2009).

Future Directions

The compound and its derivatives could be further studied for their potential therapeutic effects. For instance, they could be evaluated for their efficacy as acetylcholinesterase inhibitors, which could make them useful in the treatment of conditions like Alzheimer’s disease .

Mechanism of Action

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5S2/c1-3-24(19,20)16-8-13-25(21,22)18-11-9-17(10-12-18)14-6-4-5-7-15(14)23-2/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCIYWMYIBXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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